3-Fluoro-4-isobutoxybenzoic acid
Overview
Description
Scientific Research Applications
Biodegradation Studies
- Biodegradation by Sphingomonas sp. HB-1 : A study investigated the biodegradation of 3-fluorobenzoate, a compound structurally related to 3-Fluoro-4-isobutoxybenzoic acid, by Sphingomonas sp. HB-1. This bacterium can use 3-fluorobenzoate as a carbon and energy source, degrading it into various fluorinated compounds, including 3-fluorocatechol and 2-fluoromuconic acid (Boersma et al., 2004).
Transformation and Degradation Processes
- Anaerobic Transformation of Phenol to Benzoate : Research utilizing fluorinated analogues like 3-fluorobenzoate has helped elucidate the transformation of phenol to benzoate in anaerobic conditions, showing the introduction of a carboxyl group (Genthner, Townsend & Chapman, 1989).
- Degradation of Fluorobenzoic Acid by Pseudomonas sp. B13 : This study proposed a catabolic pathway for isomeric fluorobenzoates, including compounds similar to 3-Fluoro-4-isobutoxybenzoic acid, revealing the critical reactions in their degradation process (Schreiber et al., 1980).
Synthesis and Application in Chemistry
- Solid-Phase Synthesis Involving Fluorinated Benzoates : A study explored the solid-phase synthesis techniques involving fluorinated benzoates, which can be relevant for understanding the chemical properties and potential applications of 3-Fluoro-4-isobutoxybenzoic acid (Stephensen & Zaragoza, 1999).
Insights into Metabolic Pathways
- Metabolism of Fluorinated Benzoates : This research explored the metabolism of fluorinated benzoates in strictly anaerobic conditions, providing insights into the metabolic pathways of compounds like 3-Fluoro-4-isobutoxybenzoic acid (Mouttaki et al., 2008).
properties
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZDQZXTSSWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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